Cas no 2548994-13-2 (2-(4-chloro-2-methylphenyl)-4-(cyclopropylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione)

2-(4-Chloro-2-methylphenyl)-4-(cyclopropylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a structurally complex heterocyclic compound featuring a benzothiadiazine core with chloro, methyl, and cyclopropylmethyl substituents. Its unique molecular architecture, combining a sulfonamide-like moiety with a cyclopropane ring, suggests potential utility in medicinal chemistry, particularly as a precursor or intermediate for bioactive molecules. The presence of multiple functional groups enhances its versatility for further derivatization, while the rigid cyclopropyl group may contribute to improved metabolic stability in drug design applications. This compound's well-defined stereochemistry and high purity make it suitable for research in targeted synthesis and structure-activity relationship studies. Its stability under standard laboratory conditions facilitates handling and storage.
2-(4-chloro-2-methylphenyl)-4-(cyclopropylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione structure
2548994-13-2 structure
Product Name:2-(4-chloro-2-methylphenyl)-4-(cyclopropylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione
CAS No:2548994-13-2
MF:C18H17ClN2O3S
MW:376.857182264328
CID:5311987
PubChem ID:154831071
Update Time:2025-11-03

2-(4-chloro-2-methylphenyl)-4-(cyclopropylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione Chemical and Physical Properties

Names and Identifiers

    • AKOS040727795
    • 2-(4-chloro-2-methylphenyl)-4-(cyclopropylmethyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
    • 2548994-13-2
    • 2-(4-chloro-2-methylphenyl)-4-(cyclopropylmethyl)-3,4-dihydro-2H-1lambda,2,4-benzothiadiazine-1,1,3-trione
    • F6782-4518
    • 2H-1,2,4-Benzothiadiazin-3(4H)-one, 2-(4-chloro-2-methylphenyl)-4-(cyclopropylmethyl)-, 1,1-dioxide
    • 2-(4-chloro-2-methylphenyl)-4-(cyclopropylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione
    • Inchi: 1S/C18H17ClN2O3S/c1-12-10-14(19)8-9-15(12)21-18(22)20(11-13-6-7-13)16-4-2-3-5-17(16)25(21,23)24/h2-5,8-10,13H,6-7,11H2,1H3
    • InChI Key: ODDJOLXIWIPVJY-UHFFFAOYSA-N
    • SMILES: S1(=O)(=O)C2=CC=CC=C2N(CC2CC2)C(=O)N1C1=CC=C(Cl)C=C1C

Computed Properties

  • Exact Mass: 376.0648413g/mol
  • Monoisotopic Mass: 376.0648413g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 631
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 66.1Ų

Experimental Properties

  • Density: 1.445±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 553.8±60.0 °C(Predicted)
  • pka: -1.49±0.20(Predicted)

2-(4-chloro-2-methylphenyl)-4-(cyclopropylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione Pricemore >>

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2-(4-chloro-2-methylphenyl)-4-(cyclopropylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione Related Literature

Additional information on 2-(4-chloro-2-methylphenyl)-4-(cyclopropylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione

Recent Advances in the Study of 2-(4-chloro-2-methylphenyl)-4-(cyclopropylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione (CAS: 2548994-13-2)

The compound 2-(4-chloro-2-methylphenyl)-4-(cyclopropylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione (CAS: 2548994-13-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique benzothiadiazine core, has demonstrated promising pharmacological properties, particularly in the modulation of specific biological targets. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its therapeutic potential in various disease models.

One of the key areas of investigation has been the compound's interaction with ion channels and neurotransmitter receptors. Preliminary data suggest that 2548994-13-2 exhibits selective binding affinity towards certain subtypes of GABA receptors, which could have implications for the treatment of neurological disorders such as epilepsy and anxiety. Additionally, its structural features, including the cyclopropylmethyl moiety, have been linked to enhanced metabolic stability and improved pharmacokinetic profiles, making it a viable candidate for further drug development.

Recent synthetic efforts have focused on streamlining the production of 2548994-13-2 to facilitate large-scale manufacturing. A study published in the Journal of Medicinal Chemistry reported a novel, high-yield synthesis route that reduces the number of steps and minimizes the use of hazardous reagents. This advancement not only improves the compound's accessibility for research but also addresses environmental and safety concerns associated with its production. Furthermore, computational modeling studies have provided insights into the compound's three-dimensional structure and its interactions with biological targets, aiding in the design of more potent analogs.

In vivo studies have further validated the therapeutic potential of 2548994-13-2. Animal models of neurodegenerative diseases have shown that the compound can cross the blood-brain barrier and exert neuroprotective effects. These findings are particularly encouraging for the development of treatments for conditions such as Alzheimer's disease and Parkinson's disease. However, researchers caution that further studies are needed to fully understand the compound's long-term safety and efficacy profiles.

In conclusion, 2-(4-chloro-2-methylphenyl)-4-(cyclopropylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione (CAS: 2548994-13-2) represents a promising scaffold for drug discovery, with potential applications in neurology and beyond. Ongoing research aims to refine its pharmacological properties and explore its utility in combination therapies. As the scientific community continues to uncover its full potential, this compound may soon transition from the laboratory to clinical trials, offering new hope for patients with unmet medical needs.

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